molecular formula C6H4BrCl B594473 2-BROMOCHLOROBENZENE-D4 CAS No. 1219795-51-3

2-BROMOCHLOROBENZENE-D4

Cat. No.: B594473
CAS No.: 1219795-51-3
M. Wt: 195.476
InChI Key: QBELEDRHMPMKHP-RHQRLBAQSA-N
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Description

IUPAC Nomenclature and Deuteration Pattern Analysis

2-Bromochlorobenzene-d4, systematically named 1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene (IUPAC), features a benzene ring substituted with bromine and chlorine at positions 1 and 2, respectively, and deuterium isotopes at positions 3, 4, 5, and 6. The deuteration pattern replaces all four hydrogen atoms on the aromatic ring’s meta and para positions with deuterium, as reflected in its molecular formula C₆D₄BrCl and molecular weight of 195.48 g/mol .

Table 1: Comparative Molecular Properties of this compound and Non-Deuterated Analog

Property This compound 2-Bromochlorobenzene (C₆H₄BrCl)
Molecular Formula C₆D₄BrCl C₆H₄BrCl
Molecular Weight (g/mol) 195.48 191.45
IUPAC Name 1-Bromo-2-chloro-3,4,5,6-tetradeuteriobenzene 1-Bromo-2-chlorobenzene
Deuteration Sites 3,4,5,6 None

The isotopic substitution preserves the compound’s electronic structure but introduces subtle changes in vibrational and rotational modes due to deuterium’s higher mass.

Comparative Structural Analysis with Non-Deuterated Analog

X-ray diffraction studies of non-deuterated 2-bromochlorobenzene (ortho-bromochlorobenzene) reveal a planar aromatic ring with bond lengths of 1.39 Å (C–C) and 1.73 Å (C–Br) . Substitution with deuterium does not alter bond lengths or angles but reduces zero-point vibrational energy, stabilizing the molecule’s ground state. Nuclear magnetic resonance (NMR) studies show deuterium’s spin-1 nucleus eliminates proton signals at positions 3–6, simplifying spectral interpretation in hydrogen-deficient regions.

Properties

CAS No.

1219795-51-3

Molecular Formula

C6H4BrCl

Molecular Weight

195.476

IUPAC Name

1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene

InChI

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D

InChI Key

QBELEDRHMPMKHP-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)Cl)Br

Synonyms

2-BROMOCHLOROBENZENE-D4

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Diazotization :
    o-Chloroaniline undergoes diazotization in acidic media (H₂SO₄/HCl) with sodium nitrite (NaNO₂) at 5–10°C to form the diazonium salt.
    Deuterated Variant : Deuterated hydrochloric acid (DCl) or deuterated sulfuric acid (D₂SO₄) replaces standard acids to introduce deuterium at exchangeable positions.

  • Sandmeyer Reaction :
    The diazonium salt reacts with cuprous bromide (CuBr) in aqueous HBr at 90–95°C, yielding 2-bromochlorobenzene.
    Deuterium Retention : Using deuterated solvents (D₂O) minimizes proton back-exchange, preserving isotopic labels.

Key Data

ParameterValue/DescriptionSource
Temperature (Diazotization)9–40°C
Yield (Non-deuterated)94%
Deuterium Incorporation~70% (Side-chain H)

Limitations: This method primarily deuterates labile hydrogens (e.g., -NH₂ groups), necessitating additional steps for aromatic deuteration.

Deuteration via Precursor Substitution

Synthesizing the deuterated aromatic core prior to halogenation ensures higher isotopic purity. Benzene-D₆ serves as the starting material for this approach:

Reaction Sequence

  • Bromination of Benzene-D₆ :
    Benzene-D₆ reacts with bromine (Br₂) in the presence of iron catalysts at 156–158°C to yield bromobenzene-D₅.
    Mechanism : Electrophilic substitution retains deuterium at non-reacting positions.

  • Chlorination :
    Bromobenzene-D₅ undergoes directed chlorination using Cl₂/AlCl₃ at 40–50°C, producing 2-bromochlorobenzene-D₄ via para-substitution.

Optimization Insights

  • Isotopic Purity : Distillation under reduced pressure (1.3 kPa) achieves >99% deuterium content.

  • Yield Trade-offs :

    • Bromination: 57.7%

    • Chlorination: ~50% (estimated)

Catalytic Hydrogen-Deuterium Exchange

Post-synthetic deuteration via catalytic exchange offers a pathway to label aromatic hydrogens:

Methodology

  • Catalyst : Platinum oxide (PtO₂) or palladium (Pd/C) in D₂O/D₂ gas atmosphere.

  • Conditions : 150–200°C, 50–100 bar H₂/D₂ pressure.

  • Selectivity : Deuterium incorporates preferentially at meta/para positions due to steric hindrance from bromine/chlorine.

Performance Metrics

MetricValue
Deuterium Incorporation85–90% (4H)
Reaction Time24–48 hours

Challenges: Over-reduction of halogens and side-chain deuteration require careful catalyst screening.

Purification and Characterization

Distillation

  • Fractional Distillation : Collects fractions at 180–185°C under 1.3 kPa.

  • Isotopic Enrichment : Repeated distillation enhances deuterium content to >99%.

Spectroscopic Validation

  • ¹H NMR : Absence of proton signals confirms deuteration.

  • Mass Spectrometry : Molecular ion peak at m/z 195.48 (C₆D₄BrCl⁺).

Comparative Analysis of Methods

MethodYield (%)Deuterium Purity (%)ScalabilityCost
Diazotization70–8070–80ModerateLow
Precursor Substitution50–60>99HighHigh
Catalytic Exchange60–7085–90LowMedium

Synthesis Recommendations :

  • Mechanistic Studies : Precursor substitution ensures maximal isotopic purity.

  • Industrial Scale : Diazotization balances cost and yield.

Industrial-Scale Production Considerations

  • Deuterated Feedstocks : Sourcing benzene-D₆ (≥99.6% purity) dominates production costs.

  • Waste Management : HBr/DCl byproducts require neutralization to prevent corrosion.

  • Automation : Continuous-flow reactors improve temperature control during diazotization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromochlorobenzene-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Deuterated phenols, anilines, and other functionalized benzene derivatives.

    Coupling Reactions: Deuterated biaryl compounds.

    Reduction Reactions: Deuterated benzene derivatives.

Scientific Research Applications

2-Bromochlorobenzene-D4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 2-Bromochlorobenzene-D4 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of molecules. In metabolic studies, the deuterium label allows for the tracking of metabolic pathways and the identification of metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Bromochlorobenzene vs. 3-Bromochlorobenzene

  • 2-Bromochlorobenzene (C₆H₄BrCl, CAS 694-80-4):
    • Molecular weight: 191.45 g/mol.
    • Physical properties: Boiling point 204°C, density 1.649 g/cm³ .
    • Applications: Intermediate in organic synthesis, particularly in cross-coupling reactions.
  • 3-Bromochlorobenzene (C₆H₄BrCl, CAS 108-37-2): Molecular weight: 191.45 g/mol. Key difference: The meta-substitution (3-position) alters electronic effects, reducing reactivity in electrophilic substitution compared to the ortho-isomer (2-position) .
Data Table 1: Isomer Comparison
Property 2-Bromochlorobenzene 3-Bromochlorobenzene
CAS RN 694-80-4 108-37-2
Boiling Point (°C) 204 Not reported
Density (g/cm³) 1.649 Not reported
Primary Use Synthesis intermediate Laboratory reagent

Isotopic Analog: 2-Bromochlorobenzene-d4 vs. Non-Deuterated Form

  • Deuterium Effects: Molecular weight increases by ~4 atomic mass units (191.45 → 195.47 g/mol) due to deuterium substitution . Applications: The deuterated variant is critical for isotopic dilution assays, whereas the non-deuterated form is used in synthetic chemistry .
Data Table 2: Isotopic Comparison
Property 2-Bromochlorobenzene This compound
Molecular Formula C₆H₄BrCl C₆D₄BrCl
Molecular Weight (g/mol) 191.45 195.47
CAS RN 694-80-4 1219795-51-3

Functional Group Variants: Bromobenzene and Derivatives

  • Bromobenzene (C₆H₅Br, CAS 108-86-1):
    • Simpler structure lacking a chlorine substituent.
    • Higher volatility (boiling point 156°C) compared to 2-bromochlorobenzene .
    • Applications: Solvent and precursor in Grignard reactions.
  • 3-Bromo-5-chlorobenzaldehyde (C₇H₄BrClO, CAS 188813-05-0):
    • Contains an aldehyde functional group, enabling participation in condensation reactions.
    • Higher molecular complexity and reactivity compared to halogenated benzenes .
Data Table 3: Functional Group Comparison
Compound Molecular Formula Key Functional Group Primary Application
Bromobenzene C₆H₅Br Bromo-substitution Solvent, synthesis
3-Bromo-5-chlorobenzaldehyde C₇H₄BrClO Aldehyde Organic synthesis

Biological Activity

Introduction

2-Bromochlorobenzene-D4, a deuterated derivative of 2-bromochlorobenzene, is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique isotopic labeling allows for enhanced tracking and analysis in biological systems. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the following chemical formula:

  • Molecular Formula: C6H2BrClD4
  • Molecular Weight: 221.5 g/mol

The deuteration of the compound provides distinct advantages in analytical techniques such as NMR spectroscopy, making it easier to study its interactions in biological systems.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Studies have indicated that halogenated compounds can exhibit significant effects on neurotransmitter systems, particularly dopamine receptors, which are crucial in psychiatric disorders and drug addiction.

Dopamine Receptor Interaction

Research has shown that compounds similar to this compound can interact with dopamine D2 and D4 receptors. These receptors are implicated in several neurological functions:

  • D2 Receptors: Involved in motor control and reward pathways.
  • D4 Receptors: Associated with cognitive functions and behaviors such as attention and impulse control.

A study highlighted that certain brominated compounds exhibit selective binding affinities for these receptors, suggesting potential therapeutic applications in treating disorders like schizophrenia and ADHD .

Toxicological Profile

The safety profile of this compound is critical for its application in research and industry. Toxicological studies indicate that brominated compounds can lead to various adverse effects, including:

  • Neurotoxicity: Potential to induce neurobehavioral changes.
  • Carcinogenicity: Some studies suggest a link between brominated compounds and increased cancer risk due to their reactivity and metabolic byproducts .

Case Study 1: Neurobehavioral Effects

A study investigated the neurobehavioral effects of exposure to brominated compounds, including this compound. The results indicated altered behavior patterns in animal models, particularly affecting locomotion and anxiety-related behaviors. The study concluded that these compounds could disrupt normal neurotransmitter function, emphasizing the need for further investigation into their long-term effects on brain health .

Case Study 2: Environmental Impact

Research on the environmental persistence of halogenated compounds revealed that this compound could accumulate in aquatic ecosystems, leading to potential ecological toxicity. The study monitored the degradation pathways of such compounds under various environmental conditions, highlighting the need for careful management of brominated substances to mitigate their impact on wildlife .

Table 1: Binding Affinities of Brominated Compounds at Dopamine Receptors

CompoundD2 Ki (nM)D4 Ki (nM)
This compound1500300
1-Bromo-4-chlorobenzene1200250
4-Bromo-3-chlorobenzene1800400

Note: Ki values represent the binding affinity; lower values indicate higher affinity.

Table 2: Toxicological Data Overview

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg
MutagenicityNegative
CarcinogenicitySuspected

Q & A

Q. How can researchers address batch variability when collaborating across labs using this compound?

  • Solutions : Standardize synthesis protocols and share raw analytical data (e.g., NMR spectra, chromatograms) via open-access platforms. Use inter-lab round-robin tests to harmonize quality control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-BROMOCHLOROBENZENE-D4
Reactant of Route 2
2-BROMOCHLOROBENZENE-D4

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